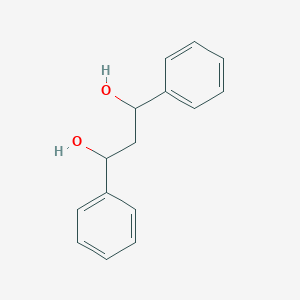

1,3-diphenylpropane-1,3-diol

Übersicht

Beschreibung

1,3-diphenylpropane-1,3-diol is an organic compound with the molecular formula C15H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone with phenyl groups attached to the first and third carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-diphenylpropane-1,3-diol can be synthesized through several methods. One common synthetic route involves the reduction of 1,3-diphenyl-1,3-propanedione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 1,3-diphenyl-1,3-propanedione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through recrystallization or distillation.

Analyse Chemischer Reaktionen

1.1. Mechanism and Products

The hydroxyl groups in 1,3-diphenylpropane-1,3-diol undergo oxidation to form ketones or other oxidized derivatives. For example, asymmetric oxidation of its (1S,3R) stereoisomer yields 1,3-diphenylpropane-1,3-dione, which exhibits distinct electronic transitions .

Key Observations:

-

Reaction with hydroxyl radicals (- OH) and azide radicals (N3- ) produces transient species with absorption maxima at ~420 nm .

-

Oxidation rates are diffusion-controlled, with second-order rate constants for - OH radicals .

| Radical Type | Rate Constant () | Absorption Maximum () | Reference |

|---|---|---|---|

| CCl3O2- | 420 nm | ||

| N3- | 420 nm | ||

| - OH | 420 nm |

Substitution Reactions

The hydroxyl groups in this compound are reactive sites for nucleophilic substitution. For example, halogenation with bromine (Br2) under UV light results in mono- or di-substituted derivatives.

4.1. Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals. Studies demonstrate its ability to inhibit lipid peroxidation in rat brain homogenates, suggesting neuroprotective potential .

4.2. Enzyme Inhibition

The (1S,3R) stereoisomer acts as a potent inhibitor of glutathione peroxidase 4 (GPX4), inducing ferroptosis in cancer cells. This mechanism highlights its therapeutic potential in oncology.

Mechanism of GPX4 Inhibition:

-

Binding to GPX4 active site disrupts selenium-dependent antioxidant activity.

-

Accumulation of lipid peroxides triggers iron-dependent cell death.

Structural and Stereochemical Considerations

The stereochemistry of this compound significantly influences its reactivity. For instance, the (1S,3R) configuration enhances enantioselectivity during asymmetric reduction, yielding products with distinct physical and biological properties.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Asymmetric Synthesis:

1,3-Diphenylpropane-1,3-diol serves as a critical building block in asymmetric synthesis. It has been utilized in the synthesis of various chiral ligands and catalysts. For instance, the compound can be converted into chiral 1,3-diphosphine ligands, which are essential in catalyzing numerous organic transformations .

2. Microbial Resolution:

Recent studies have demonstrated the microbial resolution of this compound using Trichoderma viride, leading to optically pure alcohols with high enantiomeric purity. This method highlights the compound's potential in producing enantiomerically enriched substances for pharmaceutical applications .

Biological Applications

1. Antioxidant Properties:

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For example, one study demonstrated that these compounds could effectively scavenge free radicals and inhibit lipid peroxidation in biological systems .

2. Anticancer Activity:

The anticancer potential of this compound has been explored extensively. In vitro studies revealed that its derivatives exhibit cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways .

3. Neuroprotective Effects:

Investigations into the neuroprotective properties of this compound have shown its ability to mitigate neuronal damage caused by oxidative stress. The results indicate that it can reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activities in models of ischemia .

Industrial Applications

1. Polymer Production:

this compound is used as an intermediate in the production of polymers and other industrial chemicals. Its structure allows for incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength .

2. Solvent and Chemical Intermediate:

This compound serves as a solvent and chemical intermediate in organic synthesis processes. Its unique properties facilitate reactions that require specific steric or electronic environments .

Table 1: Summary of Applications

Table 2: Case Studies on Anticancer Activity

| Study Reference | Cell Line Tested | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Study A | Breast Cancer Cells | Significant cytotoxicity | Induction of apoptosis |

| Study B | Lung Cancer Cells | Cell cycle arrest | Activation of caspase pathways |

| Study C | Colon Cancer Cells | Reduced viability | Modulation of oxidative stress |

Wirkmechanismus

The mechanism of action of 1,3-diphenylpropane-1,3-diol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These functional groups allow the compound to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with various biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1,3-diphenylpropane-1,3-diol can be compared with other similar compounds, such as:

1,3-Diphenyl-1,3-propanedione: This compound is a precursor in the synthesis of this compound and has similar structural features but different reactivity due to the presence of carbonyl groups instead of hydroxyl groups.

2,2-Diphenyl-1,3-propanediol: This isomer has the phenyl groups attached to the second carbon atom, leading to different chemical and physical properties.

1,3-Propanediol: A simpler diol without phenyl groups, used mainly in polymer production.

Biologische Aktivität

1,3-Diphenylpropane-1,3-diol, particularly in its (1S,3R) configuration, is a chiral organic compound that has garnered attention for its diverse biological activities. This compound features two hydroxyl groups and two phenyl groups attached to a propane backbone, contributing to its unique reactivity and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound play a crucial role in its biological activity. The stereochemistry is denoted as (1S,3R), which influences its interactions within biological systems. The compound's ability to act as an inhibitor of glutathione peroxidase 4 (GPX4) is particularly notable, as GPX4 is essential for cellular defense against oxidative stress. This inhibition can induce ferroptosis, a regulated form of cell death linked to oxidative damage.

| Compound Name | Structural Features |

|---|---|

| (1S,3R)-1,3-Diphenylpropane-1,3-diol | Chiral compound with two hydroxyl groups |

| (1S,3S)-1,3-Diphenylpropane-1,3-diol | Diastereomer with different spatial arrangement |

| 1,3-Diphenylpropane-1,3-dione | Precursor with carbonyl groups instead of hydroxyls |

| (2S)-2-Methyl-1,3-diphenylpropane-1,3-diol | Methyl substitution at the second carbon |

The biological activity of this compound is primarily attributed to its role as a GPX4 inhibitor. By inhibiting this enzyme, the compound disrupts the cellular antioxidant defense system, leading to increased lipid peroxidation and subsequent ferroptosis. This mechanism is particularly relevant in cancer therapy and neurodegenerative diseases where oxidative stress is a contributing factor.

Case Study: Anticancer Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. In studies involving various cancer cell lines, these compounds have shown cytotoxic effects through mechanisms that involve apoptosis and ferroptosis induction. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values in the micromolar range across different cell lines, indicating potent anticancer activity.

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antioxidant Activity : The compound demonstrates strong antioxidant properties by scavenging free radicals.

- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory effects through modulation of cytokine release.

Research Findings

Recent studies have further elucidated the pharmacological potential of this compound:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit serine proteases involved in various physiological processes such as coagulation and inflammation .

- Synthesis and Derivatives : Various synthetic routes have been developed to produce this compound and its derivatives with enhanced biological activities. For example, modifications to the phenolic structure have led to increased potency against specific cancer types .

Eigenschaften

IUPAC Name |

1,3-diphenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXJXGIYFQFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970030 | |

| Record name | 1,3-Diphenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-97-6 | |

| Record name | 1,3-Diphenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002639235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different methods for synthesizing 1,3-Diphenylpropane-1,3-diol?

A1: this compound can be synthesized through various methods, including:

- Catalytic hydrogenation: This method utilizes catalysts like palladium or Raney nickel to open the epoxide ring of benzalacetophenone oxide. Depending on the catalyst and conditions, this can yield either the 1,2-diol or a mixture of 1,2- and 1,3-diol isomers. []

- Microbial resolution: Exposing the diacetate derivative of this compound to the fungus Trichoderma viride enables selective hydrolysis, leading to enantioenriched forms of the diol. []

- Asymmetric synthesis: This approach employs chiral reagents or catalysts to directly synthesize enantiomerically pure (1R,3R)-(+)- and (1S,3S)-(-)-1,3-diphenylpropane-1,3-diols. [, ]

Q2: What is the significance of the diastereomers of this compound?

A2: this compound exists as two diastereomers: meso and dl. These isomers exhibit distinct physical and chemical properties. The meso form is achiral due to an internal plane of symmetry, while the dl form exists as a pair of enantiomers (mirror images that are non-superimposable). [, ] The existence of these isomers is crucial for applications requiring specific stereochemistry, such as asymmetric synthesis and drug development.

Q3: Are there any natural sources for this compound?

A3: Yes, the meso form of this compound has been isolated from the soft coral species Nephthea sp. [] This discovery highlights the potential of natural products as sources for this compound and its derivatives.

Q4: How can the enantiomeric purity of this compound be determined?

A4: Several methods can be employed to determine the enantiomeric purity of this compound, including:

- Circular dichroism (CD) spectroscopy: CD spectroscopy exploits the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique can be used to assign absolute configurations and assess enantiomeric purity. []

Q5: What are the potential applications of this compound?

A5: Due to its chiral nature and the possibility to obtain it in enantiomerically pure forms, this compound holds potential as:

- A chiral building block: It can be employed in the synthesis of more complex chiral molecules, including pharmaceuticals and agrochemicals. []

- A model compound: Its well-defined structure and availability of different stereoisomers make it useful for studying stereochemical concepts in organic chemistry. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.